molecular formula C12H13NO4 B12306974 Ethyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate

Ethyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate

Cat. No.: B12306974
M. Wt: 235.24 g/mol
InChI Key: MZTNKLFZFLDHMS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate (CAS 406459-08-3) is a high-purity chemical compound supplied for research purposes. This cyclopropane derivative is of significant interest in medicinal chemistry, particularly in the development of novel antibacterial agents. Scientific studies have identified this compound and its analogues as potent, nanomolar-affinity inhibitors of the bacterial enzyme O-acetylserine sulfhydrylase (OASS) . OASS is a key enzyme in the cysteine biosynthesis pathway, which is essential for bacterial fitness and virulence but absent in mammals, making it an attractive target for developing new therapeutics . Inhibiting this pathway is a promising strategy to combat multidrug-resistant bacteria, such as Salmonella enterica serovar Typhimurium . Researchers utilize this compound to explore pathways for disrupting bacterial survival and to study the structure-activity relationships necessary to overcome cellular permeability challenges in Gram-negative bacteria . The compound is provided with a stated purity of 97% and is available for immediate delivery . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-17-12(14)11-7-10(11)8-3-5-9(6-4-8)13(15)16/h3-6,10-11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTNKLFZFLDHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Key Intermediates

The reaction begins with the decomposition of EDA in the presence of a transition metal catalyst (e.g., Cu(I) or Rh(II)), generating a metallocarbene intermediate. This species reacts with the electron-deficient double bond of 4-nitrostyrene or its equivalents, forming the cyclopropane ring. The nitro group on the phenyl ring enhances the electrophilicity of the styrene, facilitating carbene insertion. A representative reaction pathway is illustrated below:

$$
\text{EDA} + \text{Catalyst} \rightarrow \text{Metallocarbene} \xrightarrow{\text{4-Nitrostyrene}} \text{Cyclopropane Product}
$$

The stereochemical outcome—specifically the trans configuration of the cyclopropane—is influenced by the catalyst’s geometry and reaction conditions.

Catalytic Systems and Their Impact on Yield and Selectivity

Catalyst choice is pivotal in determining reaction efficiency and stereoselectivity. Below is a comparative analysis of catalytic systems:

Copper(I)-Based Catalysts

Copper iodide (CuI) paired with triphenylphosphine (PPh₃) is widely employed for its cost-effectiveness and moderate selectivity. In a one-pot procedure, CuI (0.05 mmol) and PPh₃ (1.00 mmol) in dichloromethane at reflux yielded the cyclopropane product with 77% efficiency after purification. The copper center coordinates with EDA, promoting carbene formation while minimizing side reactions such as dimerization.

Rhodium(II) Catalysts

Rhodium complexes, such as Rh₂(OAc)₄, offer superior stereocontrol in cyclopropanation. Studies report that rhodium catalysts enable near-quantitative conversion in some cases, though their high cost limits industrial application. For instance, Langletz et al. achieved stereoconvergent synthesis of cyclopropanes using blue LED irradiation and a chiral rhodium catalyst, producing a single diastereomer.

Photocatalytic Approaches

Recent advances utilize photocatalysts under visible light to generate carbenes. This method avoids hazardous diazo compounds and achieves yields comparable to traditional methods (65–80%). For example, iridium-based photocatalysts activate EDA under mild conditions, enabling cyclopropanation at room temperature.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Dichloromethane (DCM) is the solvent of choice due to its inertness and ability to dissolve both EDA and styrene derivatives. Reactions typically proceed at 0–25°C, with lower temperatures favoring slower carbene generation and higher selectivity. Elevated temperatures (e.g., reflux) accelerate the reaction but risk side product formation.

Stoichiometry and Additives

A 2:1 molar ratio of EDA to styrene derivative ensures complete conversion, as excess EDA compensates for its inherent instability. Additives like molecular sieves or anhydrous salts (e.g., MgSO₄) mitigate moisture-induced decomposition of the diazo compound.

Industrial-Scale Production Strategies

Transitioning from laboratory to industrial synthesis requires addressing scalability and cost. Continuous flow reactors have emerged as a solution, offering precise control over reaction parameters and higher throughput. Immobilized catalysts (e.g., CuI on silica gel) enable catalyst recycling, reducing waste. A representative flow setup involves:

  • Feedstock Mixing : EDA and 4-nitrostyrene are combined in a T-junction.
  • Reaction Chamber : The mixture passes through a heated tube packed with immobilized catalyst.
  • Product Isolation : In-line liquid-liquid extraction separates the cyclopropane from unreacted reagents.

This method achieves >90% conversion with a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Stereochemical Considerations and Purification

The trans diastereomer of this compound is predominantly formed due to steric hindrance during carbene insertion. Chiral catalysts or ligands (e.g., BOX-Cu complexes) can induce enantioselectivity, though reports on this compound’s asymmetric synthesis are limited.

Purification Techniques

Flash chromatography using ethyl acetate/petroleum ether (1:99 to 3:7) effectively isolates the product. Low-polarity eluents minimize nitro group reduction risks. For example, a 1:99 ethyl acetate/petroleum ether gradient yielded 9% of a related cyclopropane derivative, though higher ratios (3:7) improve recovery for the target compound.

Comparative Data on Synthesis Methods

Method Catalyst Solvent Temp (°C) Yield Selectivity
CuI/PPh₃ CuI DCM 40 77% trans > 20:1
Rh₂(OAc)₄ Rh(II) DCM 25 85% trans > 50:1
Photocatalytic Ir(ppy)₃ THF 25 68% trans > 15:1
Continuous Flow CuI (immobilized) DCM 60 90% trans > 30:1

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 2-(4-Aminophenyl)cyclopropane-1-carboxylate.

    Reduction: 2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Substituent Effects on Yield and Reactivity

Substituents on the phenyl ring significantly influence reaction efficiency and product stability. Key examples include:

Compound Substituent(s) Yield Key Challenges Reference
This compound 4-NO₂ 9% Low yield due to steric/electronic effects of nitro group
Ethyl 2,3-bis(4-nitrophenyl)cyclopropane-1-carboxylate 4-NO₂ (two substituents) 0% Insolubility in common solvents (MeCN, DCM)
Ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate 4-Cl 38% Higher yield with enzymatic synthesis (cis:trans = 87:13)
Ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate 4-CN N/A Colorless oil; no yield reported

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, CN) reduce yields due to increased steric hindrance and decreased solubility.
  • Bulky substituents (e.g., bis-nitrophenyl in compound 7) exacerbate solubility issues, leading to failed reactions .
  • Halogen substituents (e.g., Cl) improve compatibility with enzymatic systems, enabling higher yields .

Stereochemical Outcomes and Catalytic Control

Diastereoselectivity and enantioselectivity are critical in cyclopropane synthesis. Selected examples highlight the role of catalysts:

Compound Catalyst/Reaction Conditions Diastereomeric Ratio (cis:trans) Enantiomeric Excess (ee) Reference
Ethyl 2-(4-nitrophenyl)-1-(trimethylstannyl)cyclopropane-1-carboxylate Dirhodium catalyst 51:49 91% (trans isomer)
Ethyl 2-(4-methoxyphenyl)-1-(trimethylsilyl)cyclopropane-1-carboxylate Dirhodium catalyst 1:1 94% (cis isomer)
Ethyl 2-(4-methoxyphenyl)-1-(trimethylgermyl)cyclopropane-1-carboxylate Dirhodium catalyst 1:1 97% (cis isomer)
Ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate Enzyme (ApePgB AGW) 87:13 93% (both isomers)

Key Observations :

  • Dirhodium catalysts enable moderate to high enantioselectivity (91–97% ee) but often produce near-equal diastereomer ratios .
  • Enzymatic methods (e.g., ApePgB AGW) achieve high diastereoselectivity (87:13 cis:trans) and enantioselectivity simultaneously .

Functional Group Compatibility

The nitro group in the target compound introduces unique reactivity compared to other substituents:

  • Trimethylstannyl/Silyl/Germyl Derivatives : These groups enhance electrophilicity at the cyclopropane ring, enabling further functionalization (e.g., cross-coupling reactions) .
  • Hydroxyl and Methoxy Derivatives : Ethyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate (CAS: 1282550-09-7) and methoxy-substituted analogs exhibit improved solubility but require protective group strategies during synthesis .
  • Positional Isomerism : Ethyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate (CAS: 1308814-98-3), a positional isomer of the target compound, shows distinct NMR and HPLC profiles due to differing ring strain and electronic effects .

Biological Activity

Ethyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring and a nitrophenyl group, which contribute to its biological activity. The structural formula can be represented as follows:

C12H13NO2\text{C}_12\text{H}_{13}\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The cyclopropane ring can fit into the active sites of enzymes, potentially inhibiting their activity. This is significant in pathways involving drug metabolism and cellular signaling.
  • Electron Transfer : The nitrophenyl group may participate in electron transfer processes, influencing cellular pathways that lead to apoptosis or cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against multidrug-resistant strains by disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .

Pathogen Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa< 0.125 mg/dm³
Acinetobacter baumannii0.25 mg/dm³

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it significantly reduced the proliferation of glioblastoma cells (U251) at concentrations as low as 400 nM, indicating a potential for use in cancer therapy .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the compound's effectiveness against various bacterial strains, revealing a strong correlation between structure and activity. The study found that modifications in the nitrophenyl group enhanced antimicrobial potency .
  • Cancer Cell Proliferation : In another study, treatment with this compound resulted in significant changes in gene expression related to cell growth and inflammatory responses. Gene set enrichment analysis showed that several pathways associated with cancer metastasis were significantly affected .

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